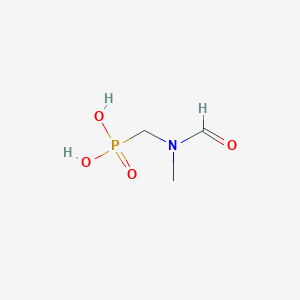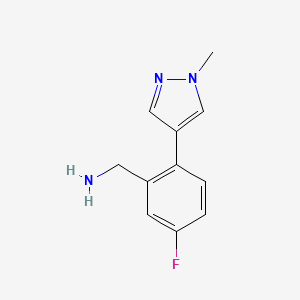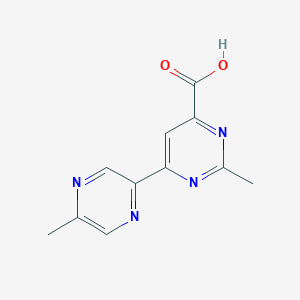![molecular formula C22H26N4O3 B14883502 N-[4-(acetylamino)phenyl]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide](/img/structure/B14883502.png)
N-[4-(acetylamino)phenyl]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an acetamidophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the acetamidophenyl derivative and the pyrrolidine carboxamide. These intermediates are then coupled under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer and inflammation.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide would depend on its specific molecular targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide: Lacks the (S)-configuration.
N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxylate: Different functional group.
Uniqueness
The (S)-configuration of (S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide may confer unique stereochemical properties, potentially affecting its biological activity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C22H26N4O3 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
N-[(2S)-1-(4-acetamidoanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C22H26N4O3/c1-16(27)23-18-9-11-19(12-10-18)24-21(28)20(15-17-7-3-2-4-8-17)25-22(29)26-13-5-6-14-26/h2-4,7-12,20H,5-6,13-15H2,1H3,(H,23,27)(H,24,28)(H,25,29)/t20-/m0/s1 |
Clé InChI |
CLEKBTJILKVYHG-FQEVSTJZSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCCC3 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Monocalcium mono((3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14883420.png)
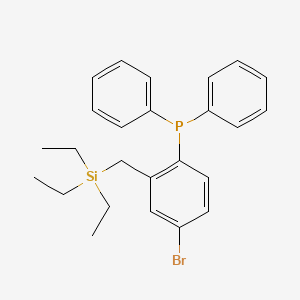
![8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14883430.png)
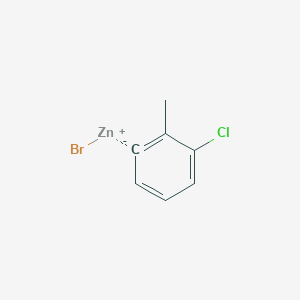
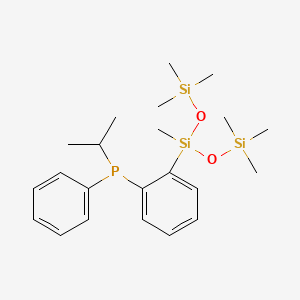
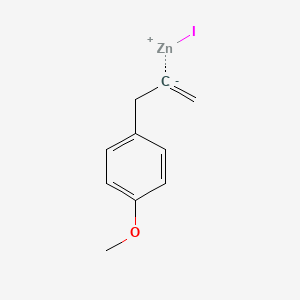
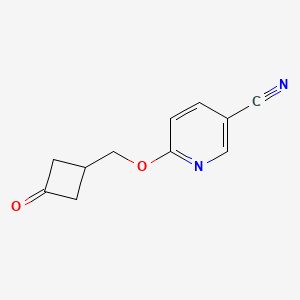
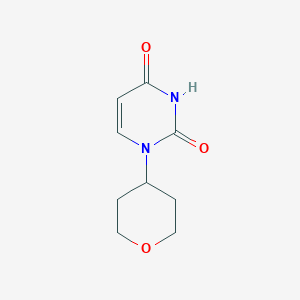
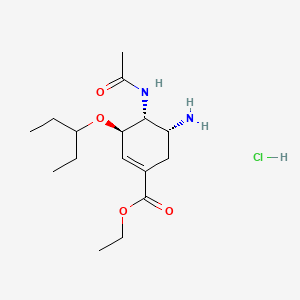
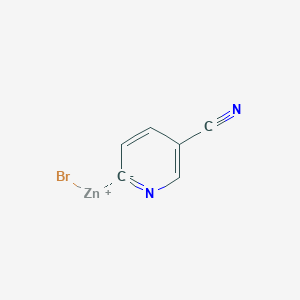
![(1S,2S,3R,5S)-3-(7-(Ethylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14883467.png)
